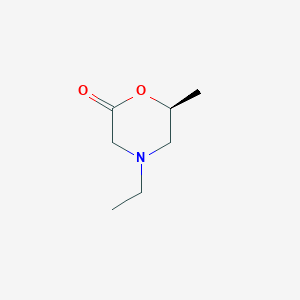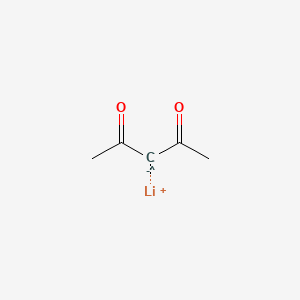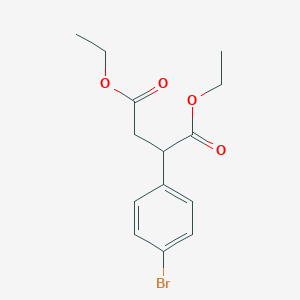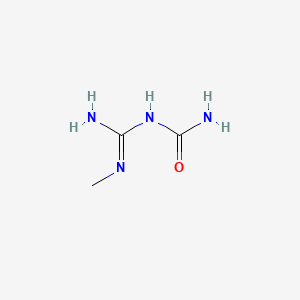
(Imino(methylamino)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Imino(methylamino)methyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound. Another method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction between ammonia and carbon dioxide generates carbamate, which then reacts to produce urea . This process is highly efficient and can be scaled up to meet industrial demands.
化学反应分析
Types of Reactions
(Imino(methylamino)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amines, which have applications in pharmaceuticals and agrochemicals .
科学研究应用
(Imino(methylamino)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: It is used in the development of drugs with antisecretory and antimotility properties.
Industry: It is used in the production of various chemicals and intermediates.
作用机制
The mechanism of action of (Imino(methylamino)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by inhibiting specific pathways, leading to reduced secretion and motility in biological systems . The compound’s electron-donating character and efficient delocalization of charge density into the imidazoline ring contribute to its activity .
相似化合物的比较
Similar Compounds
Thiazole derivatives: These compounds also exhibit antimicrobial and antifungal properties.
Trifluoromethyl ketimines: These compounds are used in the synthesis of pharmacologically interesting derivatives of α-tertiary amines.
Uniqueness
(Imino(methylamino)methyl)urea is unique due to its specific antisecretory and antimotility properties, which are not commonly found in other similar compounds. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in medical and industrial applications .
属性
CAS 编号 |
44648-02-4 |
|---|---|
分子式 |
C3H8N4O |
分子量 |
116.12 g/mol |
IUPAC 名称 |
(N'-methylcarbamimidoyl)urea |
InChI |
InChI=1S/C3H8N4O/c1-6-2(4)7-3(5)8/h1H3,(H5,4,5,6,7,8) |
InChI 键 |
JHZLFAAUEHTQBY-UHFFFAOYSA-N |
规范 SMILES |
CN=C(N)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


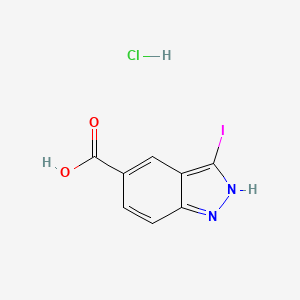
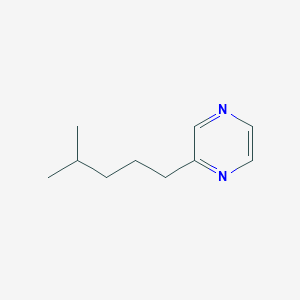
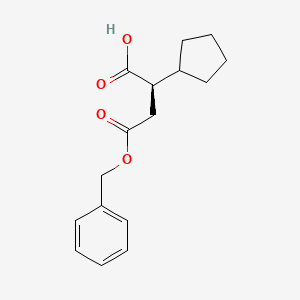
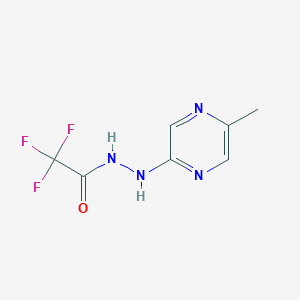


![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)

